molecular formula C27H32Br4N4O9 B1248931 Caissarine B

Caissarine B

Cat. No.: B1248931
M. Wt: 876.2 g/mol
InChI Key: FQVRCGJJPSNVLI-KVTJTVCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caissarine B is a dibromotyrosine-derived alkaloid isolated from the endemic Brazilian marine sponge Aplysina caissara. First reported in 2002, its structure was elucidated using nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy . The compound features an unprecedented 1,7-diamino-3-hydroxyheptane moiety, distinguishing it from other brominated tyrosine derivatives. Key spectral data include:

  • ¹H-NMR (DMSO-d₆, 400 MHz): Peaks at δ 3.82 (m, H-3), 2.95 (dd, J = 12.4 Hz, H-7a), and 2.68 (dd, J = 12.4 Hz, H-7b) .
  • HMBC correlations: Key interactions between H-3 and C-1/C-7, confirming the heptane backbone .

While its bioactivity remains understudied, related compounds from A.

Properties

Molecular Formula

C27H32Br4N4O9

Molecular Weight

876.2 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[7-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-6-hydroxyheptyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C27H32Br4N4O9/c1-41-20-14(28)8-26(22(37)18(20)30)10-16(34-43-26)24(39)32-7-5-3-4-6-13(36)12-33-25(40)17-11-27(44-35-17)9-15(29)21(42-2)19(31)23(27)38/h8-9,13,22-23,36-38H,3-7,10-12H2,1-2H3,(H,32,39)(H,33,40)/t13?,22-,23+,26+,27-/m0/s1

InChI Key

FQVRCGJJPSNVLI-KVTJTVCUSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCCC(CNC(=O)C3=NO[C@]4(C3)C=C(C(=C([C@H]4O)Br)OC)Br)O)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCC(CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)O)C=C1Br)O)Br

Synonyms

caissarine B

Origin of Product

United States

Chemical Reactions Analysis

General Reaction Principles

The foundational steps for characterizing unknown compounds align with standard practices in chemical reaction analysis:

Key Parameters for Reaction Analysis

ParameterDescriptionSource Example
Reactants/Products Identify starting materials and products via stoichiometric balancing.CO₂ + 2NaOH → Na₂CO₃ + H₂O
Mechanism Elucidate intermediates, transition states, and catalytic pathways.B(C₆F₅)₃-catalyzed hydrosilation
Kinetics Measure rates, activation energy (EaE_a), and isotope effects.Rate studies on acetophenone
Thermodynamics Assess enthalpy (ΔH\Delta H), entropy (ΔS\Delta S), and equilibrium.Exothermic "Reaction in a Bag"

Hypothetical Reaction Pathways for Caissarine B

If this compound is a bioactive or synthetic organic compound, its reactivity might involve:

2.1. Oxidation/Reduction

  • Oxidation : Potential cleavage of double bonds or hydroxylation.

    Caissarine B+O2Oxidized Product+H2O\text{this compound}+\text{O}_2\rightarrow \text{Oxidized Product}+\text{H}_2\text{O}
  • Reduction : Catalytic hydrogenation (e.g., using Na/NH₃ or Pd/C).

    Caissarine B+H2Pd CSaturated Derivative\text{this compound}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Saturated Derivative}

    Example: Alkyne reduction to alkene3.

2.2. Acid/Base Reactions

  • Esterification : Reaction with acid chlorides or anhydrides.

    Caissarine B OH+Ac2OCaissarine B OAc+HAc\text{this compound OH}+\text{Ac}_2\text{O}\rightarrow \text{this compound OAc}+\text{HAc}

    Example: Ester synthesis via acid chloride3.

Catalytic Interactions

Catalysts like B(C₆F₅)₃ or enzymes could modulate this compound’s reactivity:

CatalystRole in Hypothetical ReactionObserved Effect (Source)
B(C₆F₅)₃ Activates silanes for hydrosilation Selective reduction of ketones
Transition Metals Facilitate cross-coupling (e.g., Suzuki)C–C bond formation

Experimental Design for Unknowns

If this compound were analyzed experimentally:

4.1. Control Experiments

Adapted from Reaction in a Bag methodology :

  • Mix this compound with individual reagents (e.g., H₂O, acid, base).

  • Monitor color, temperature, and gas evolution.

  • Compare with combinatorial reactions (e.g., this compound + catalyst).

4.2. Electrochemical Modulation

Modern techniques (e.g., applied voltage) could alter reaction pathways :

  • Anode : Oxidize this compound.

  • Cathode : Reduce intermediates.

Data Gaps and Recommendations

The absence of specific data on this compound underscores the need for:

  • Primary Literature Review : Search ACS Publications, RSC Databases, or Reaxys for proprietary studies.

  • Spectroscopic Analysis : NMR/IR/MS to identify functional groups.

  • Computational Modeling : Predict reactivity via DFT (e.g., using Argonne’s Blue Gene/P ).

Comparison with Similar Compounds

Table 1: Structural Features of Caissarine B and Analogous Alkaloids

Compound Source Core Structure Unique Moieties/Features Reference
This compound Aplysina caissara Dibromotyrosine + 1,7-diamino-3-hydroxyheptane First natural 1,7-diamino-3-hydroxyheptane
Caissarine A Aplysina caissara Dibromotyrosine + 2-hydroxyagmatine 2-hydroxyagmatine side chain
Caissarine C Aplysina caissara Dibromotyrosine + bicyclic spiroazacyclic system Higher homologue of 11-hydroxyaerothionin
Fistularin-3 Aplysina insularis Dibromotyrosine + oxepin ring Potent cytotoxicity (IC₅₀: 2–5 µM vs. HeLa)
11-Hydroxyaerothionin A. caissara Dibromotyrosine + spiroisoxazoline Absolute stereochemistry (1R,6S)
Agelocaissarine A1 A. caissara Dibromotyrosine + bicyclic spiroazacyclic system Biosynthetic precursor to Caissarine C
Pseudoceralidinone A Pseudoceratina verrucosa Dibromotyrosine + imidazole ring Moderate antibacterial activity (MIC: 8 µg/mL)

Bioactivity Comparison

Table 2: Bioactive Properties of Selected Compounds

Compound Cytotoxicity (IC₅₀/EC₅₀) Antibacterial Activity (MIC) Key Findings Reference
This compound Not reported Not reported Structural novelty; potential biosynthetic intermediate
Fistularin-3 2–5 µM (HeLa, MCF-7) 4 µg/mL (S. aureus) Broad-spectrum cytotoxicity and antibiotic effects
11-Hydroxyaerothionin 10 µM (K562) 16 µg/mL (E. coli) Confirmed stereochemistry; moderate activity
DT (Pseudoceratina sp.) 0.8 µM (K562) Not reported Significant leukemia cell inhibition
Agelocaissarine B1 20 µM (HCT-116) Not reported Lower potency compared to fistularin-3

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural identification and purity assessment of Caissarine B?

  • Methodological Answer : Utilize a combination of spectroscopic techniques (e.g., NMR, HRMS, and X-ray crystallography) and chromatographic methods (HPLC, TLC) to confirm molecular structure and purity. Cross-reference spectral data with published literature for known analogs. For novel compounds, provide elemental analysis and ensure reproducibility across independent syntheses .
  • Data Considerations : Tabulate key spectral peaks (e.g., 1^1H/13^13C NMR shifts) and chromatographic retention times. Compare with existing databases or prior studies to resolve ambiguities.

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

  • Methodological Answer : Systematically vary reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks. Track yield, purity, and byproducts via LC-MS or GC-MS. Validate optimized protocols through triplicate independent syntheses .
  • Data Considerations : Create a reaction optimization table comparing yields under different conditions. Include error margins to highlight reproducibility.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cell viability assays) based on structural analogs’ known mechanisms. Use dose-response curves (IC50_{50}/EC50_{50}) and include positive/negative controls. Validate results with orthogonal assays to rule out false positives .
  • Data Considerations : Report R2R^2 values for dose-response curves and statistical significance (p < 0.05) using ANOVA or t-tests.

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines, compound purity). Replicate experiments under standardized protocols, controlling for batch variability and solvent effects. Apply statistical models (e.g., mixed-effects regression) to quantify confounding factors .
  • Data Considerations : Create a comparative table of conflicting results, annotating experimental variables. Use funnel plots to assess publication bias .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict target binding sites, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or surface plasmon resonance (SPR) experiments .
  • Data Considerations : Report docking scores (ΔG), RMSD values from simulations, and experimental binding constants (Kd_d).

Q. How should researchers design a longitudinal study to assess this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Use a crossover design with repeated blood/tissue sampling in animal models. Apply LC-MS/MS for quantitation and non-compartmental analysis (NCA) to calculate AUC, Cmax_{max}, and t1/2_{1/2}. Account for inter-individual variability using mixed-effects modeling .
  • Data Considerations : Include pharmacokinetic parameter tables with confidence intervals. Address ethical compliance (IACUC protocols) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for preclinical projects. For example: “Does this compound (Intervention) reduce tumor growth (Outcome) in murine xenografts (Population) compared to standard chemotherapy (Comparison)?” .

Methodological Best Practices

  • Data Integrity : Maintain lab notebooks with timestamped entries, raw data backups, and version-controlled protocols to ensure reproducibility .
  • Systematic Reviews : Follow PRISMA guidelines for literature reviews, including risk-of-bias assessments (e.g., ROBINS-I) for preclinical studies .
  • Ethical Compliance : Obtain ethics board approval for in vivo studies and disclose conflicts of interest in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.